molecular formula C20H18O B14131415 2-(2-Methoxy-5-methylphenyl)-1,1'-biphenyl

2-(2-Methoxy-5-methylphenyl)-1,1'-biphenyl

Cat. No.: B14131415
M. Wt: 274.4 g/mol
InChI Key: OVLIOTUMJINDSL-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or toluene, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-1,1’-biphenyl is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-5-methylphenyl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both methoxy and methyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-methoxy-4-methyl-2-(2-phenylphenyl)benzene

InChI

InChI=1S/C20H18O/c1-15-12-13-20(21-2)19(14-15)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3

InChI Key

OVLIOTUMJINDSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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